molecular formula C7H6N2 B023959 Anthranilonitrile CAS No. 1885-29-6

Anthranilonitrile

Cat. No. B023959
CAS RN: 1885-29-6
M. Wt: 118.14 g/mol
InChI Key: HLCPWBZNUKCSBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthranilonitrile-based compounds involves its reaction with various reagents. For instance, anthranilonitrile reacts with ethyl cyanoacetate, malononitrile, cyanothioacetamide, and N-arylidene cyanoacetohydrazides to afford derivatives such as pyrano[2,3-b]quinoline, cyanomethyl-quinazoline, pyrazolo[2,3-a]quinazoline, and triazolo[4,3-a]-quinoline derivatives respectively. These reactions showcase the chemical versatility and reactivity of anthranilonitrile in synthesizing complex heterocyclic structures (Metwally & Abdelrazek, 2005).

Molecular Structure Analysis

The molecular structure of anthranilonitrile and its derivatives is key to understanding their chemical behavior and potential applications. Studies involving anthranilonitrile and triethylorthoformate under various conditions have led to the formation of substituted quinazolines, triazachrysenes, or quinazolinyl-aminophenyl quinazolines. These outcomes underline the impact of molecular structure on the reactivity and the type of products formed from anthranilonitrile (Marinho, Araújo, & Proença, 2010).

Chemical Reactions and Properties

Anthranilonitrile's chemical properties are exemplified by its participation in various reactions leading to heterocyclic compounds. A notable reaction is with paraformaldehyde, KCN, and ZnCl2 under acid catalysis, leading to the synthesis of 3-aminoindole-2-carbonitriles through Thorpe–Ziegler cyclisation, highlighting its utility in synthesizing indole derivatives (Michaelidou & Koutentis, 2010).

Physical Properties Analysis

The physical properties of anthranilonitrile derivatives, such as their fluorescence properties, are crucial for their potential applications. For example, the fluorescence quantum yield of triazachrysene structures derived from anthranilonitrile reactions has been compared to that of pyrene, indicating their potential use in photophysical applications (Marinho, Araújo, & Proença, 2010).

Chemical Properties Analysis

The chemical properties of anthranilonitrile derivatives, such as reactivity and stability, play a significant role in their synthesis and applications. The reaction of anthranilonitrile with isocyanates, leading to imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, exemplifies the compound's reactivity and the complex structures that can be synthesized from it. These properties are essential for designing synthesis pathways for specific compounds (Papadopoulos, 1981).

Scientific Research Applications

  • Chemical Reactivity

    • Anthranilonitrile has been used in the synthesis of various heterocycles . It was found that diazotized anthranilonitrile couples readily with aminovinyl ketones to yield products of coupling and hydrolysis of dimethylamino moiety .
    • The outcomes of these reactions are new classes of biologically active heterocyclic compounds for biomedical applications .
  • Antibacterial Insights

    • While Anthranilonitrile itself may not have direct antibacterial properties, it’s worth noting that the field of antibacterial research is vast and complex . There are many factors at play, including the specific strain of bacteria, the environment, and the presence of other substances.
    • The outcomes of these studies can vary widely depending on the specific conditions of the experiment .
  • Nano-Agrochemicals Applications

    • Nanotechnology in agriculture can enhance the delivery of agrochemicals to plants, which is an effective application of nanotechnology . While Anthranilonitrile itself may not be directly used in this field, it’s possible that it could be incorporated into nano-agrochemicals in the future.
    • The outcomes of these studies can vary widely depending on the specific conditions of the experiment .
  • Synthesis of Heterocycles

    • Anthranilonitrile can react with active methylene reagents to synthesize new quinoline and quinazoline derivatives . These compounds are significant in medicinal chemistry and have a broad range of biological properties .
    • The outcomes of these reactions are new classes of biologically active heterocyclic compounds for biomedical applications .
  • Pharmacological Significance

    • Quinazolines, which can be synthesized from Anthranilonitrile, are significant pharmacological agents . They have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes .
    • The outcomes of these studies can vary widely depending on the specific conditions of the experiment .
  • Supramolecular Chemistry

    • While Anthranilonitrile itself may not be directly used in this field, it’s possible that it could be incorporated into supramolecular sensors, imaging for medical applications, metal extraction from ores and nuclear waste, as well as drug delivery .
    • The outcomes of these studies can vary widely depending on the specific conditions of the experiment .
  • Synthesis of Quinoline and Quinazoline Derivatives

    • Anthranilonitrile can react with active methylene reagents to synthesize new quinoline and quinazoline derivatives . These compounds are significant in medicinal chemistry and have a broad range of biological properties .
    • The outcomes of these reactions are new classes of biologically active heterocyclic compounds for biomedical applications .

Safety And Hazards

Anthranilonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Future Directions

Anthranilonitrile has been used in the synthesis of new quinoline and quinazoline derivatives . Its future directions could involve further exploration of its reactivity and potential applications in the synthesis of other organic compounds.

properties

IUPAC Name

2-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPWBZNUKCSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051824
Record name 2-Aminobenzonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzonitrile

CAS RN

1885-29-6
Record name 2-Aminobenzonitrile
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Record name 2-Aminobenzonitrile
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Record name Benzonitrile, 2-amino-
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Record name 2-Aminobenzonitrile
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Record name Anthranilonitrile
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Record name 2-AMINOBENZONITRILE
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Synthesis routes and methods

Procedure details

To 2 ml of a solution of 2M of boron trichloride in methylene chloride were added a solution of 0.93 g of aniline in 10 ml of methylene chloride, 1.2 ml of trichloroacetonitrile and 1.2 ml of stannic chloride under ice-cooling. The mixture was refluxed on an oil bath for 24 hr. and poured into a mixture of 16 g of potassium carbonate and 32 ml of methanol under ice-cooling. The mixture was refluxed on an oil bath for 1 hr., filtered to remove the insoluble material and evaporated under reduced pressure. The residue was mixed with water and extracted with ether. The ether layer was washed with dilute HCl, dried over anhydrous magnesium sulfate and evaporated. The residue was purified on a Lobar column. The eluate with 5% ethyl acetate-methylene chloride was evaporated and the residue was recrystallized from ether-petroleum ether to give 0.538 g of anthranilonitrile as crystals melting at 48°-50° C.
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
701
Citations
NH Metwally, FM Abdelrazek - Synthetic communications, 2005 - Taylor & Francis
Anthranilonitrile (1) reacts with ethyl cyanoacetate and its dimer, malononitrile, cyanothioacetamide and N‐arylidene cyanoacetohydrazides 12a–c to afford pyrano[2,3‐b]quinoline 5, …
Number of citations: 19 www.tandfonline.com
RS Hosmane, BB Lim, MF Summers… - The Journal of …, 1988 - ACS Publications
Methyl Af-(3-cyanopyridin-2-yl) methanimidate (4) was prepared by the reaction of 2-aminonicotinonitrilewith trimethyl orthoformate, catalyzed by trifluoroacetic acid. Treatment of 4 with …
Number of citations: 41 pubs.acs.org
J Zhang, Y Han, F Han, Z Chen, L Weng… - Inorganic …, 2008 - ACS Publications
… anthranilonitrile under the same conditions in lower yields. As far as we are aware, the dimerization of anthranilonitrile … the organolanthanide moiety toward anthranilonitrile molecules. …
Number of citations: 26 pubs.acs.org
JS Costa, DS Pisoni, CB Silva, CL Petzhold… - Journal of the Brazilian …, 2009 - SciELO Brasil
The scope of Lewis acid-promoted cyclodehydratation reactions between anthranilonitrile and several ketones, to afford tacrine and its derivatives, was expanded to include the use of …
Number of citations: 58 www.scielo.br
H Lavrard, P Larini, F Popowycz - Organic letters, 2017 - ACS Publications
… Anthranilonitrile 1a was previously condensed on ethyl acetoacetate in the presence of over … Whatever its nature (OEt, NMe 2 , I, or SO 2 Ph), refluxing anthranilonitrile in ethanol led to …
Number of citations: 17 pubs.acs.org
JP Ferris, S Singh, TA Newton - The Journal of Organic Chemistry, 1979 - ACS Publications
… which was synthesized from anthranilonitrile and 1-chloro-2, 3… phase-transfer catalysis from anthranilonitrile and l-chloro-2, 3, … of a ribose adduct of anthranilonitrile (o-aminobenzonitrile) …
Number of citations: 21 pubs.acs.org
EC Taylor, RV Ravindranathan - The Journal of Organic …, 1962 - ACS Publications
… The reaction of anthranilonitrile with phenyl isocyanate and phenyl isothiocyanate to give N… We have now found that anthranilonitrile reacts readily with phenyl isothiocyanate at 50 in …
Number of citations: 79 pubs.acs.org
P Wiklund - 2004 - openarchive.ki.se
… Unsubstituted imine anions could be formed by treatment of anthranilonitrile with diisobutylaluminium hydride. Also in this case capture with aldehydes gave 1,2-dihydroquinazolines. …
Number of citations: 10 openarchive.ki.se
G Asato, PK Baker, RT Bass, TJ Bentley… - Agricultural and …, 1984 - jstage.jst.go.jp
Accepted as being active; see footnote a for criteria. CFIfemale mice from Charles River Breeding Laboratories were received whenthey were six weeksold. They were housed ten to a …
Number of citations: 58 www.jstage.jst.go.jp
A Rosowsky, JL Marini, ME Nadel… - Journal of Medicinal …, 1970 - ACS Publications
… Soc., 4678 (1962)]; (b) 2,4-diaminoquinazoline from anthranilonitrile and cyanamide or … For the reaction with guanidine, equivalent amounts of the anthranilonitrile and guanidine-HC1 …
Number of citations: 46 pubs.acs.org

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